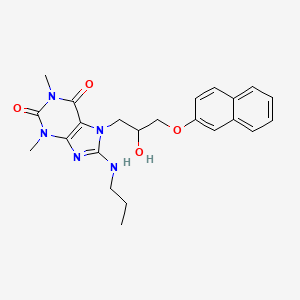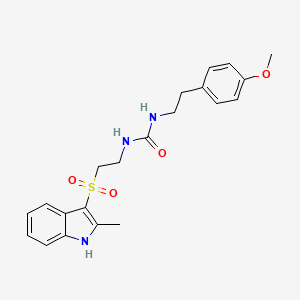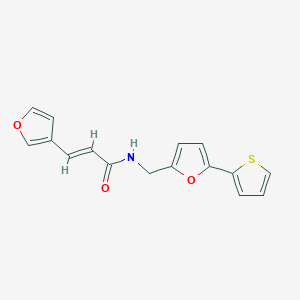
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-ethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-ethylphenyl)methanone is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development and Therapeutic Potential
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(4-ethylphenyl)methanone, part of the piperazine derivatives family, plays a crucial role in medicinal chemistry due to its diverse pharmacological properties. These compounds, including piperazine derivatives, have been extensively studied for their potential in treating various diseases. For instance, Macozinone, a piperazine-benzothiazinone PBTZ169, is currently under Phase 1/2 clinical studies for tuberculosis (TB) treatment. The compound targets the decaprenylphosphoryl ribose oxidase DprE1 involved in the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis, showing promise towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
Structural Significance in Drug Design
The structure of piperazine derivatives is significant in the rational design of drugs. These molecules are found in a wide range of therapeutic applications, including antipsychotic, antihistamine, anticancer, and anti-inflammatory drugs. Modifications to the piperazine nucleus have led to notable differences in the medicinal potential of the resulting molecules. This versatility underlines the importance of piperazine-based compounds in discovering drug-like elements for various diseases, showcasing the chemical's role in the development of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Contribution to Anti-Mycobacterial Research
The application of piperazine derivatives extends to anti-mycobacterial research, with several potent molecules containing piperazine as a vital building block reported against Mycobacterium tuberculosis. These compounds have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. This highlights the compound's importance in developing safer, selective, and cost-effective anti-mycobacterial agents, contributing significantly to TB research and treatment strategies (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Direcciones Futuras
The future directions of research involving this compound could include further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be done to fully understand its mechanism of action and potential therapeutic uses .
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition leads to an increase in acetylcholine levels .
Mode of Action
This means they bind to the active site of the enzyme, preventing the substrate (acetylcholine) from binding, and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. Under normal circumstances, these enzymes break down acetylcholine in the synaptic cleft. When they are inhibited, acetylcholine accumulates, leading to prolonged cholinergic effects . This can have significant impacts on cognitive functions, as acetylcholine is a key neurotransmitter involved in memory and learning .
Result of Action
The result of the compound’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE. This could potentially improve cognitive functions, particularly in conditions where there is a deficiency of acetylcholine, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-15-5-7-16(8-6-15)19(25)24-11-9-23(10-12-24)17-13-18(22(2)3)21-20-14-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQONUXVMFRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)
![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)
![Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)


![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)



